molecular formula C11H15N5O2 B14005316 4-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol CAS No. 23722-91-0

4-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol

Cat. No.: B14005316
CAS No.: 23722-91-0
M. Wt: 249.27 g/mol
InChI Key: FYOMGXDSUXQLPE-UHFFFAOYSA-N
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Description

(1s,2r,4r)-4-(6-amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is a complex organic compound that belongs to the class of nucleoside analogs. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. The unique structure of this compound allows it to interact with biological systems in specific ways, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2r,4r)-4-(6-amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopentanol Ring: The cyclopentanol ring is synthesized through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct stereochemistry.

    Introduction of the Purine Moiety: The purine moiety is introduced through a nucleophilic substitution reaction, where a suitable purine derivative reacts with the cyclopentanol intermediate.

    Functional Group Modifications:

Industrial Production Methods

In an industrial setting, the production of (1s,2r,4r)-4-(6-amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1s,2r,4r)-4-(6-amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group under specific conditions.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The purine moiety can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative, while substitution reactions can yield various alkylated or acylated purine derivatives.

Scientific Research Applications

(1s,2r,4r)-4-(6-amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a model compound in studies of nucleoside chemistry.

    Biology: The compound is used in studies of nucleic acid interactions, enzyme mechanisms, and cellular processes involving nucleosides.

    Medicine: It has potential therapeutic applications as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1s,2r,4r)-4-(6-amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine moiety.

    2’-Deoxyadenosine: A nucleoside analog with a similar structure but lacking the hydroxymethyl group.

    Vidarabine: An antiviral nucleoside analog with a similar purine base.

Uniqueness

(1s,2r,4r)-4-(6-amino-9h-purin-9-yl)-2-(hydroxymethyl)cyclopentanol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to selectively interact with nucleic acid-related enzymes makes it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)7-1-6(3-17)8(18)2-7/h4-8,17-18H,1-3H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOMGXDSUXQLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)N2C=NC3=C(N=CN=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946521
Record name 4-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23722-91-0
Record name NSC127834
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(6-Amino-9H-purin-9-yl)-2-(hydroxymethyl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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